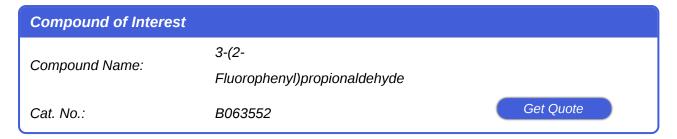


Spectroscopic Profile of 3-(2-Fluorophenyl)propionaldehyde: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **3-(2-Fluorophenyl)propionaldehyde** (CAS No. 175143-93-8). Due to the limited availability of published experimental spectra for this specific compound, this document leverages data from analogous compounds, primarily 3-phenylpropanal and propanal, to predict the characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The influence of the 2-fluoro substituent on the spectroscopic properties is a key focus of this analysis.

Chemical Structure and Properties

IUPAC Name: 3-(2-fluorophenyl)propanal[1] Molecular Formula: C₉H₉FO[1] Molecular Weight: 152.16 g/mol [1]

Spectroscopic Data Summary

The following tables summarize the predicted and comparative spectroscopic data for **3-(2-Fluorophenyl)propionaldehyde**.

¹H NMR Spectroscopy Data



The proton NMR spectrum is predicted to show characteristic signals for the aldehyde proton, the propyl chain, and the aromatic protons. The presence of the fluorine atom at the ortho position will introduce additional complexity through H-F coupling.

Table 1: Predicted ¹H NMR Data for **3-(2-Fluorophenyl)propionaldehyde**

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Notes
~9.8	Triplet (t)	1H	-СНО	Expected to be a triplet due to coupling with the adjacent CH ₂ group.
~7.1-7.4	Multiplet (m)	4H	Ar-H	Complex multiplet pattern due to H-H and H-F coupling.
~3.0	Triplet (t)	2H	Ar-CH ₂ -	
~2.8	Quartet (q) or Multiplet (m)	2Н	-CH2-CHO	Will be a quartet coupled to the aldehyde proton and the adjacent CH2 group.

Predicted data is based on known chemical shifts for aldehydes and substituted benzene rings. [2][3]

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum is expected to show a characteristic downfield signal for the carbonyl carbon. The fluorine atom will induce C-F coupling, which will be observable for the aromatic carbons.

Table 2: Predicted ¹³C NMR Data for **3-(2-Fluorophenyl)propionaldehyde**



Chemical Shift (δ, ppm)	Assignment	Notes
~201	C=O	Characteristic chemical shift for an aldehyde carbonyl carbon.[2]
~160 (d, ¹JCF ≈ 245 Hz)	C-F	Large one-bond C-F coupling constant.
~115-135	Aromatic Carbons	Complex signals with observable C-F coupling constants.
~45	Ar-CH₂-	
~28	-CH2-CHO	

Predicted data is based on known chemical shifts for aldehydes and fluorinated aromatic compounds.[3]

Infrared (IR) Spectroscopy Data

The IR spectrum will be characterized by a strong carbonyl stretch and the C-H stretches of the aldehyde and alkyl groups.

Table 3: Predicted IR Absorption Bands for 3-(2-Fluorophenyl)propionaldehyde

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2820 and ~2720	Medium	C-H stretch of aldehyde
~1725	Strong	C=O stretch of aldehyde
~3010-3100	Medium	Aromatic C-H stretch
~1600, ~1490, ~1450	Medium to Strong	Aromatic C=C stretch
~1220	Strong	C-F stretch

Predicted data is based on typical IR frequencies for aldehydes and aromatic compounds.[4][5]



Mass Spectrometry (MS) Data

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns for an aldehyde.

Table 4: Predicted Mass Spectrometry Fragmentation for 3-(2-Fluorophenyl)propionaldehyde

m/z	lon	Notes
152	[M]+	Molecular ion peak.
123	[M-CHO] ⁺	Loss of the formyl radical.
109	[C7H6F] ⁺	Likely from benzylic cleavage.
91	[C7H7]+	Tropylium ion, common in phenyl-containing compounds.

Predicted fragmentation is based on common fragmentation patterns of aldehydes.[6]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of 3-(2-Fluorophenyl)propionaldehyde in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
- Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters: 16-32 scans, spectral width of ~16 ppm, relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition:



- Acquire a proton-decoupled ¹³C NMR spectrum.
- Typical parameters: 1024-4096 scans, spectral width of ~250 ppm, relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (e.g., to TMS at 0 ppm).

IR Spectroscopy

- Sample Preparation:
 - Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
 - Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) and place it in a solution cell.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- · Acquisition:
 - Record a background spectrum of the salt plates or the solvent.
 - Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry

 Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

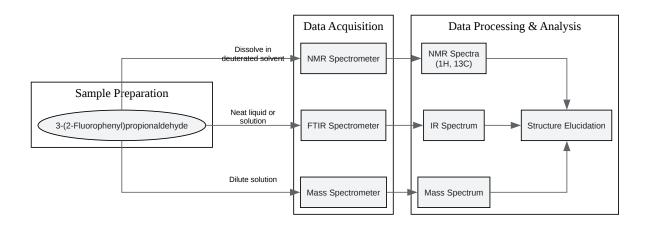


- Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will provide extensive fragmentation information. Electrospray Ionization (ESI) is common for LC-MS and is a softer ionization technique that will likely show a prominent molecular ion.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



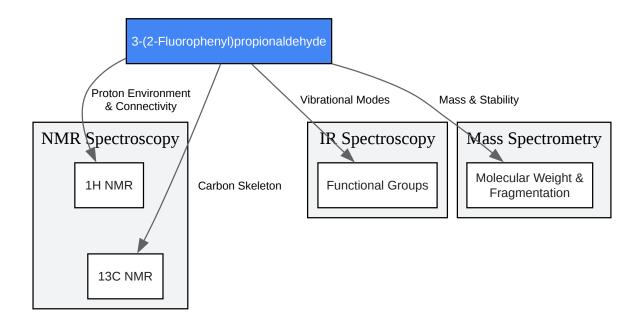
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Caption: Workflow for Spectroscopic Analysis.



Logical Relationship of Spectroscopic Methods

This diagram shows the relationship between the different spectroscopic techniques and the information they provide for structural elucidation.



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Caption: Interrelation of Spectroscopic Techniques.

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